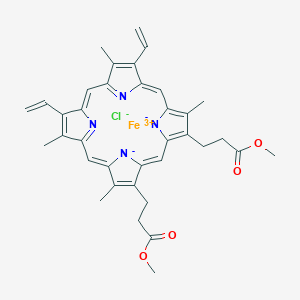
Dimethylhemin
Vue d'ensemble
Description
Dimethylhemin is a synthetic derivative of hemin, a naturally occurring iron-containing porphyrin. Hemin is an essential component of hemoglobin, the protein responsible for oxygen transport in the blood. This compound is characterized by the presence of two methyl groups attached to the hemin molecule, which can influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylhemin can be synthesized through the methylation of hemin. The process typically involves the reaction of hemin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hemin molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylhemin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its reduced form, which may have different chemical and biological properties.
Substitution: Substitution reactions can occur at the methyl groups or other reactive sites on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Dimethylhemin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of heme derivatives.
Biology: this compound is employed in research on heme proteins and their functions in biological systems.
Medicine: It has potential therapeutic applications, such as in the treatment of certain blood disorders or as a diagnostic tool.
Industry: this compound is used in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dimethylhemin involves its interaction with various molecular targets and pathways. As a heme derivative, it can bind to proteins and enzymes that contain heme-binding sites. This interaction can influence the activity of these proteins and enzymes, leading to various biological effects. The specific pathways involved depend on the context in which this compound is used, such as in therapeutic or research applications.
Comparaison Avec Des Composés Similaires
Dimethylhemin can be compared with other heme derivatives, such as:
Hemin: The parent compound of this compound, which lacks the methyl groups.
Protoporphyrin IX: A precursor to heme that does not contain iron.
Hematoporphyrin: A derivative of heme used in photodynamic therapy.
Uniqueness: this compound’s uniqueness lies in its methyl groups, which can alter its chemical reactivity and biological activity compared to other heme derivatives. This makes it a valuable compound for specific research and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
IUPAC Name |
iron(3+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4.ClH.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;;/h9-10,15-18H,1-2,11-14H2,3-8H3;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWRWFGAIQYAIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36ClFeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15741-03-4 | |
| Record name | Hemin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


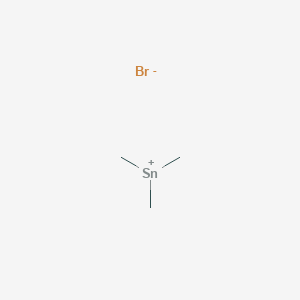
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

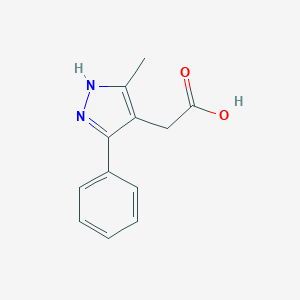
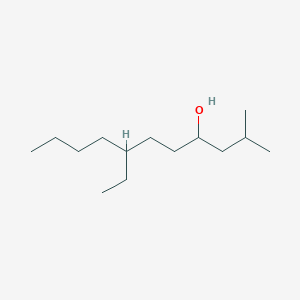
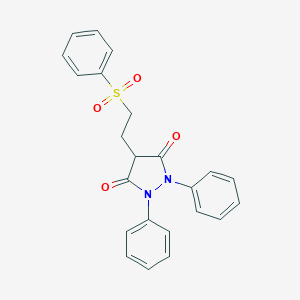
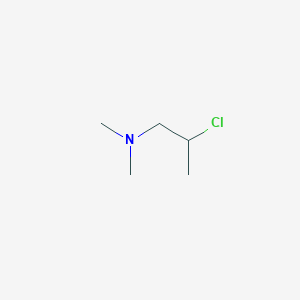
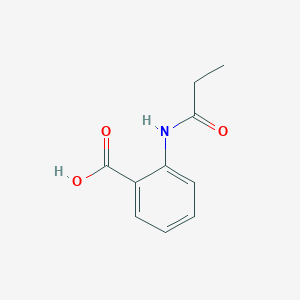
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
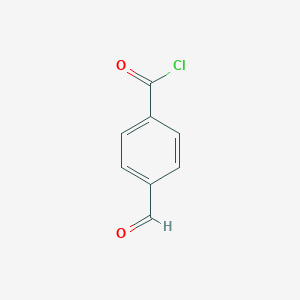
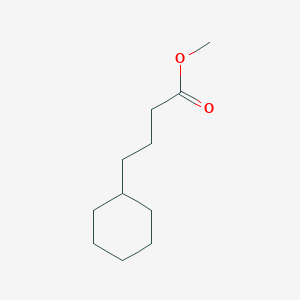

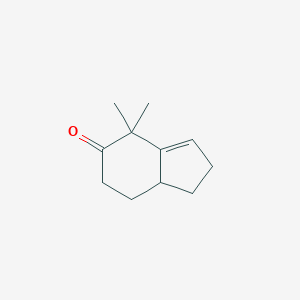
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
